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Decahydronaphthalene-1,8-dione

Cat. No.: B3434183
CAS No.: 83406-40-0
M. Wt: 166.22 g/mol
InChI Key: MCGBZBIVNKGHNY-UHFFFAOYSA-N
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Description

Decahydronaphthalene-1,8-dione is a versatile bicyclic diketone that serves as a critical precursor in organic synthesis and medicinal chemistry research. This compound is a fundamental building block for the synthesis of complex nitrogen-containing heterocycles, most notably decahydroacridine-1,8-dione and polyhydroquinoline derivatives via one-pot, multi-component reactions such as the Hantzsch condensation . These synthetic frameworks are of significant interest in pharmaceutical development for their diverse biological activities, which include serving as potential vasodilators and neuroprotectants, and their structural similarity to 1,4-dihydropyridine-based cardiovascular agents like nifedipine and amlodipine . The compound's reactivity allows researchers to efficiently construct complex molecular architectures under various green catalytic conditions, including solvent-free systems, which is valuable for developing sustainable synthetic methodologies . As a high-purity synthetic intermediate, this compound enables the exploration of new chemical space in drug discovery and the optimization of lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B3434183 Decahydronaphthalene-1,8-dione CAS No. 83406-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,6,7,8a-octahydronaphthalene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h7,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGBZBIVNKGHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(=O)C2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901143
Record name NoName_215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83406-40-0
Record name Hexahydro-1,8(2H,5H)-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83406-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Decahydronaphthalene 1,8 Dione and Its Derivatives

Classic Annulation Reactions in Decalin Core Construction

Annulation, the process of building a new ring onto a pre-existing structure, represents a cornerstone in the synthesis of polycyclic compounds. pressbooks.pub For the decalin core, classic strategies like the Robinson annulation and Michael addition-initiated cascades have been fundamental.

The Robinson annulation is a renowned and powerful method for creating a six-membered ring. masterorganicchemistry.com This two-step sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. pressbooks.publibretexts.org The process typically begins with the conjugate addition of an enolate (the Michael donor, often from a ketone or β-diketone) to an α,β-unsaturated ketone (the Michael acceptor), which forms a 1,5-diketone intermediate. pressbooks.pub This intermediate then undergoes an intramolecular aldol condensation under basic or acidic conditions to close the ring, which, after dehydration, yields a cyclohexenone derivative. masterorganicchemistry.com

This strategy has been famously applied in the synthesis of key steroid precursors like the Wieland-Miescher ketone. masterorganicchemistry.comnih.gov The Wieland-Miescher ketone itself is a functionalized decalin system, and its synthesis showcases the core principles of the Robinson annulation in building the fused ring structure. Adaptations of this reaction, such as using different cyclic imides and vinyl ketones in an aza-Robinson annulation, have expanded the scope to produce densely functionalized fused bicyclic amides. nih.gov

Table 1: Robinson Annulation Examples for Fused Ring Synthesis

Michael Donor Michael Acceptor Key Intermediate/Product Reference
2-Methylcyclohexane-1,3-dione Methyl vinyl ketone Wieland-Miescher ketone masterorganicchemistry.com
2-Methyl-1,3-cyclopentanedione Aryl-substituted α,β-unsaturated ketone Intermediate triketone for estrone (B1671321) synthesis pressbooks.publibretexts.org

This table presents examples of reactant pairs used in Robinson and aza-Robinson annulation strategies to construct fused cyclic systems related to the decalin core.

Beyond the classic Robinson sequence, the Michael addition serves as an excellent initiator for more complex cascade reactions that can rapidly build molecular complexity. These cascades involve a sequence of bond-forming events that occur in a single pot, often with high stereoselectivity.

A notable example is the double Michael reaction for the stereoselective synthesis of 9-methyl-cis-decalin derivatives. rsc.org In this approach, a cross-conjugated dienone, such as 3-methyl-4-methylenecyclohex-2-enone, reacts with a Michael donor like dimethyl 3-oxoglutarate. rsc.org The reaction, mediated by a base such as potassium fluoride (B91410) in dimethyl sulfoxide, proceeds through two sequential Michael additions to construct the cis-fused decahydronaphthalene-2,7-dione skeleton with excellent stereocontrol. rsc.org

Similarly, highly stereoselective procedures have been developed using sequential organocatalysis. uniroma1.it For instance, a Michael addition followed by a domino Michael/aldol sequence can yield complex spiro-decalin oxindoles with multiple contiguous stereogenic centers. uniroma1.it These reactions demonstrate how a single, well-designed trigger like a Michael addition can set off a cascade of cyclizations to efficiently form the desired decalin-dione core.

Modern and Stereoselective Synthetic Approaches

While classic methods are robust, modern synthetic chemistry often demands higher levels of stereocontrol. Diels-Alder cycloadditions have emerged as a premier strategy for the stereoselective synthesis of the decalin ring system, which is found in many bioactive natural products. nii.ac.jp

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful and reliable methods for forming six-membered rings with predictable stereochemistry. rsc.orgnih.gov This reaction allows for the simultaneous and stereoselective formation of two carbon-carbon bonds, making it highly efficient for constructing the cyclohexene (B86901) core of the decalin system. nih.gov Both intermolecular and intramolecular versions of this reaction are employed, each offering distinct advantages.

In an intermolecular Diels-Alder reaction, the diene and the dienophile are two separate molecules that react to form the cyclic product. This approach has been used to construct decalin frameworks, sometimes as part of a tandem sequence. For example, a process involving an aldol condensation can be used to generate a diene in situ, which then immediately reacts with a dienophile in the same pot to produce decalin derivatives. researchgate.net

However, the intermolecular approach can sometimes be limited by steric hindrance, especially with highly substituted reactants, and may present challenges in controlling regioselectivity and stereoselectivity. researchgate.netucla.edu To overcome the limitations with hindered systems, alternative stepwise processes that result in the same adduct have been developed, such as a Lewis acid-catalyzed Mukaiyama-Michael addition followed by cyclization, which can yield the final cis-dione product. ucla.edu

The intramolecular Diels-Alder (IMDA) reaction is a particularly powerful variant where the diene and dienophile are tethered within the same molecule. researchgate.netmasterorganicchemistry.com This covalent link significantly enhances control over both regiochemistry and stereochemistry, making it a favored method for the synthesis of complex polycyclic molecules. researchgate.net The reaction works best when the tether consists of three or four atoms, leading to the formation of a new five- or six-membered ring in addition to the primary cyclohexene ring of the decalin system. masterorganicchemistry.com

The stereochemical outcome of an IMDA reaction is influenced by the geometry of the connecting chain and the substrate. nih.gov In recent years, a major advancement has been the discovery of enzymes, known as Diels-Alderases (DAases), that catalyze IMDA reactions in the biosynthesis of natural products. rsc.orgnih.gov These enzymes, such as Fsa2 and Phm7, can construct different enantiomeric decalin skeletons with exceptional stereoselectivity by precisely controlling the conformation of the polyene substrate during the cycloaddition. rsc.org This bio-inspired approach represents a modern frontier in the stereoselective synthesis of decalin-containing compounds.

Table 2: Comparison of Diels-Alder Strategies for Decalin Synthesis

Reaction Type Diene / Dienophile Key Features Resulting Structure Reference
Intermolecular Separate molecules (e.g., silyloxydiene + cyclohexenone) Can be catalyzed by Lewis acids; may be limited by sterics. Hindered decalin dione (B5365651) precursor ucla.edu
Intramolecular (IMDA) Tethered within one molecule (triene precursor) High stereochemical control due to tether; forms fused ring systems. Fused or bridged decalin skeleton researchgate.netmasterorganicchemistry.com

| Enzymatic IMDA | Polyene substrate (e.g., tetramic acid derivative) | Catalyzed by Diels-Alderase enzymes; exceptional enantioselectivity. | Enantiomerically pure decalin scaffold | rsc.orgnih.gov |

This table outlines the different types of Diels-Alder reactions used to synthesize the decalin core, highlighting their key characteristics and typical outcomes.

Aldol Condensation Sequences for Decalin Ring Formation

Aldol condensation reactions are a powerful tool for carbon-carbon bond formation and are pivotal in the synthesis of decalin frameworks. libretexts.org These reactions typically involve the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated ketone. libretexts.orglibretexts.org Intramolecular aldol condensations are particularly useful for constructing cyclic systems, with a preference for forming five- and six-membered rings. libretexts.org

A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. libretexts.orgmasterorganicchemistry.com The initial Michael addition forms a 1,5-diketone, which then undergoes an intramolecular aldol reaction to furnish the decalin ring system. masterorganicchemistry.com This sequence is a cornerstone in the synthesis of compounds like the Wieland-Miescher ketone, a vital starting material for various organic syntheses. libretexts.org

Furthermore, tandem aldol condensation/Diels-Alder sequences have been devised for the synthesis of polysubstituted decalin derivatives. researchgate.net The versatility of the aldol reaction is also demonstrated in domino Michael/aldol sequences, which can generate multiple stereocenters with high diastereoselectivity in a single pot. acs.org

Conjugate Addition and Cyclization Pathways

Conjugate addition, or Michael addition, is a fundamental reaction in the formation of decalin-1,8-diones. libretexts.orgdntb.gov.ua This process involves the 1,4-addition of a nucleophile, often an enolate, to an α,β-unsaturated carbonyl compound. libretexts.org A prominent application of this is the Michael-Michael ring closure (MIMIRC), a cascade reaction where a cycloalkanone enolate reacts with a vinylogous acceptor like methyl acrylate (B77674) to produce decalin derivatives. nih.gov

The combination of a conjugate addition with an ensuing intramolecular cyclization is a common and effective strategy. For instance, the addition of a cyclohex-2-en-1-one derivative to the dilithium (B8592608) salt of crotonic acid, followed by hydrogenation and cyclization, yields the enol tautomers of decalin-1,8-diones. researchgate.net Similarly, a sequence involving a Michael addition followed by an aldol condensation provides a short route to highly oxygenated decalins. researchgate.net This Michael-aldol approach is a valuable alternative for constructing complex, functionalized molecules. researchgate.net

Researchers have also developed domino reactions that begin with a conjugate addition. For example, a sequence can be initiated with a conjugate addition, followed by a second Michael addition and a final ring-closing aldol reaction to generate a spirodecalin moiety with multiple stereocenters. acs.org

Enantioselective Synthesis via Chiral Catalysis

The demand for enantiomerically pure decalin derivatives, which are crucial building blocks for natural products and pharmaceuticals, has spurred the development of enantioselective synthetic methods. uniroma1.itmdpi.com Chiral catalysis, employing either organocatalysts or metal complexes, has emerged as a powerful strategy to control the stereochemical outcome of reactions. mdpi.com

Organocatalysis, in particular, has seen significant advancements. acs.org Chiral amines, such as proline and its derivatives, are effective catalysts for stereoselective intramolecular aldol reactions, leading to the formation of important bicyclic scaffolds like the Wieland-Miescher ketone. uniroma1.itmdpi.com These catalysts operate through the formation of chiral enamines or iminium ions, directing the stereochemical course of the reaction. nih.gov For instance, a highly stereoselective synthesis of spiro-decalin oxindole (B195798) derivatives has been achieved using a pyrrolidine-based organocatalyst in a Michael-domino Michael/aldol reaction sequence, resulting in excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov

Diphenylprolinol silyl (B83357) ethers have been used as organocatalysts in domino Michael/aldol reactions to synthesize substituted 9-methyldecalin derivatives with high enantioselectivity. acs.org Furthermore, cinchona alkaloids have demonstrated exceptional stereocontrol in the conjugate addition of nitro-compounds to cyclohexanone (B45756), leading to the formation of tricyclic systems with a cis,cis-ring fusion. scispace.com

Metal-based chiral catalysts have also been employed. For example, an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction of 2-pyrones has been developed for the synthesis of cis-decalin derivatives with multiple contiguous stereogenic centers. nih.gov

Table 1: Enantioselective Synthesis of Decalin Derivatives

Catalyst Type Reaction Key Features
Pyrrolidine-based Organocatalyst Michael-domino Michael/aldol reaction High diastereoselectivity (>99:1 dr) and enantioselectivity (up to 92% ee). acs.orgnih.gov
L-proline Intramolecular aldol reaction Stereoselective formation of Wieland-Miescher ketone. uniroma1.itmdpi.com
Diphenylprolinol silyl ether Domino Michael/aldol reaction Synthesis of 9-methyldecalin derivatives with excellent enantioselectivity. acs.org
Cinchona alkaloid Conjugate addition/intramolecular aldol Exceptional stereocontrol in forming cis,cis-tricyclic systems. scispace.com
Ytterbium-catalyst Inverse-electron-demand Diels-Alder Synthesis of cis-decalin derivatives with multiple stereocenters. nih.gov

Catalyst-Mediated Transformations

Catalysts play a crucial role in modern organic synthesis, enabling efficient and selective transformations for the construction of complex molecules like decahydronaphthalene-1,8-dione and its derivatives.

Lewis Acid Catalysis in Decalin Synthesis

Lewis acids are widely used to catalyze reactions in decalin synthesis by activating substrates and influencing stereoselectivity. rsc.org They can promote Diels-Alder reactions, a key strategy for forming the decalin core, by coordinating to the dienophile, thereby lowering the reaction's activation energy. cdnsciencepub.com For example, the Diels-Alder cycloaddition of 2-carbomethoxy-2-cyclohexenone with various dienes can be catalyzed by Lewis acids to produce cis,cis-decalins. cdnsciencepub.com

Dual-mode Lewis acids, such as those based on Zn(II) and In(III), have been identified for their ability to promote cascade cyclization reactions. pkusz.edu.cn These catalysts can facilitate sequences like Michael/Conia-ene cascades to form functionalized decalins. rsc.org For instance, InCl3 has been shown to be an effective catalyst for the cascade bis(cyclization) involving an intramolecular Michael addition followed by an aldol condensation. rsc.org

Organocatalysis in Stereoselective Decalin Formation

Organocatalysis has become a central pillar in asymmetric synthesis, offering an environmentally friendly and robust approach to creating chiral molecules. acs.orgnih.gov In the context of decalin synthesis, organocatalysts provide a powerful means to control stereochemistry. mdpi.com

A key application is in the enantioselective Robinson annulation, where chiral organocatalysts, such as L-proline, facilitate the formation of optically active Wieland-Miescher ketone. mdpi.com The catalyst activates the substrates through the formation of enamines, guiding the stereochemical outcome of the intramolecular aldol condensation. mdpi.com This approach has been extensively reviewed and highlights the importance of catalyst design in achieving high stereoselectivity. uniroma1.it

Furthermore, organocatalysts are instrumental in domino reactions that construct the decalin framework. For example, a pyrrolidine-based organocatalyst, in conjunction with DBU, has been used to mediate a highly stereoselective Michael–domino Michael/aldol reaction sequence, yielding complex spiro-decalin oxindoles. nih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a diverse set of tools for the synthesis of decalin derivatives. While not as commonly cited for the direct synthesis of the parent this compound, these methods are crucial for creating functionalized analogs. For instance, transition metal ion-exchanged zeolites, such as copper/zeolite catalysts, have been used in the synthesis of xanthene and acridine (B1665455) derivatives, which share some structural motifs with functionalized decalins. rsc.org

More directly, transition metal complexes are employed in various cyclization and bond-forming reactions that can lead to decalin systems. These can include reactions like intramolecular Heck reactions and Pauson-Khand reactions, which are powerful methods for constructing bicyclic systems. rsc.org The choice of metal and ligand is critical in controlling the reactivity and selectivity of these transformations.

Table 2: Catalyst-Mediated Transformations for Decalin Synthesis

Catalyst Type Reaction Type Example Application
Lewis Acids (e.g., Et2AlCl, InCl3) Diels-Alder, Michael/Aldol Cascade Synthesis of cis,cis-decalins and functionalized decalins. rsc.orgcdnsciencepub.com
Organocatalysts (e.g., L-proline, Pyrrolidine derivatives) Robinson Annulation, Michael/Aldol Domino Enantioselective synthesis of Wieland-Miescher ketone and spiro-decalin oxindoles. mdpi.comnih.gov
Transition Metals (e.g., Copper/zeolite) Cyclization/Condensation Synthesis of related heterocyclic systems. rsc.org

Tandem Reactions and Multi-component Strategies

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecular architectures. For the synthesis of this compound and its analogs, several powerful tandem strategies have been developed.

Aldol Condensation/Diels-Alder Sequences

A notable one-pot synthesis of polysubstituted decalin derivatives has been achieved through a tandem aldol condensation/Diels-Alder sequence. researchgate.netresearchgate.net This method involves the reaction of a ketone with an aldehyde in the presence of diethylamine (B46881) as a catalyst, and a water/polyethylene glycol (PEG) medium. researchgate.net The in situ generated diene then undergoes a [4+2] cycloaddition with a dienophile, such as acrylonitrile, to furnish the decalin scaffold. researchgate.net

The proposed mechanism for this transformation begins with an aldol condensation to form an α,β-unsaturated ketone, which then isomerizes to generate a reactive diene. This diene subsequently participates in a Diels-Alder reaction with the dienophile. An olefinic bond rearrangement follows to yield the final, stable decalin derivative. researchgate.net To validate this proposed pathway, intermediate dienes were independently synthesized and reacted with the dienophile, leading to the identical products. researchgate.net This strategy has been successfully applied to produce a variety of decalin derivatives in high yields. researchgate.net

Catalyst/MediumReactantsDienophileKey TransformationsOutcome
Diethylamine / H2O/PEGKetone, AldehydeAcrylonitrileAldol Condensation, [4+2] Cycloaddition, Olefinic Bond RearrangementHigh yields of polysubstituted decalin derivatives

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide another powerful avenue for the construction of the this compound core and related structures. These reactions often involve the formation of a carbon-carbon bond through an oxidative process, sometimes catalyzed by a metal.

One relevant strategy involves the use of photoredox catalysis to initiate a radical cyclization. For instance, the cyclization of alkene-substituted β-ketoesters can be achieved using 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) and 2,4,6-triisopropyl-thiophenol as co-catalysts under blue light irradiation. acs.org This method leads to the formation of polyfunctionalized cyclopentanones, which are key substructures within the broader decalin framework. acs.org The reaction proceeds in a diastereoselective manner, with the stereochemistry being influenced by the steric and stereoelectronic effects of the substituents. acs.org

Another example is the Norrish-Yang photocyclization of trans-decalin-substituted-2,3-butanediones. nih.govacs.org This reaction, which can be initiated by daylight, leads to the diastereoselective synthesis of spirocarbocycles containing an α-hydroxy cyclobutanone (B123998) moiety. nih.govacs.org Density functional theory (DFT) calculations have indicated that the diastereoselectivity of this process is controlled by both the conformation of the substrate and intramolecular hydrogen bonding. nih.govacs.org

Furthermore, oxidative cyclization can be achieved using metal oxidants. For example, the oxidation of an alkyne can be accomplished using ruthenium dioxide (RuO₂) in the presence of sodium periodate (B1199274) (NaIO₄). nih.govacs.org While effective, a significant drawback of many of these methods is the reliance on stoichiometric amounts of metal oxidants. acs.org

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The this compound scaffold, with its fused bicyclic system and two carbonyl groups, presents several logical disconnections. cymitquimica.com

A common retrosynthetic approach for decalin systems involves disconnections that either construct the two rings sequentially (Type I) or simultaneously (Type II). rsc.org

Type I Disconnection: This approach starts with a pre-existing cyclohexane (B81311) ring, followed by the formation of the second ring. A classic example leading to a related dione is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. A key precursor in many syntheses is the Wieland-Miescher ketone, which can be modified to introduce the desired functionality. researchgate.net For instance, the α-position of a Wieland-Miescher ketone derivative can be alkylated to attach a side chain, which is then elaborated to form the second ring. researchgate.net

Type II Disconnection: This strategy aims to form both rings in a single step. The Diels-Alder reaction is a prime example of a Type II disconnection, where a diene and a dienophile react to form the six-membered rings of the decalin system in a highly stereocontrolled manner. rsc.org The intramolecular Diels-Alder (IMDA) reaction is a particularly powerful variant for constructing complex decalin systems. rsc.org

A retrosynthetic analysis of a generic this compound might proceed as follows:

Functional Group Interconversion (FGI): The dione can be seen as arising from the oxidation of the corresponding diol.

Cyclization: The bicyclic system can be disconnected at one of the ring junctions. For instance, an intramolecular aldol condensation of a larger diketo-aldehyde precursor could form the second ring.

Conjugate Addition: A key C-C bond can be disconnected via a Michael addition. For example, the conjugate addition of a cyclohexanone enolate to an α,β-unsaturated ketone would be a plausible route.

Diels-Alder Reaction: The entire decalin core can be disconnected into a diene and a dienophile, representing a powerful and convergent approach.

Reaction Mechanisms and Mechanistic Studies of Decahydronaphthalene 1,8 Dione Transformations

Cyclization Mechanisms in Decalin Ring Formation

The construction of the bicyclo[4.4.0]decane (decalin) ring system is a cornerstone of synthetic organic chemistry, often serving as a key step in the total synthesis of natural products. rsc.orgumb.edu The primary strategies for assembling this scaffold involve the sequential or simultaneous formation of its two fused six-membered rings. rsc.org These methods include anionic cyclizations, cation-induced polyene cyclizations, and, most prominently, cycloaddition and condensation reactions. rsc.org

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that plays a pivotal role in the synthesis of the decalin skeleton. It is often employed in tandem or cascade sequences, where an initial aldol reaction triggers subsequent cyclizations to build the bicyclic structure with high efficiency and stereocontrol. researchgate.net

Research has demonstrated that a tandem aldol condensation/Diels-Alder sequence can be a highly effective one-pot method for synthesizing polysubstituted decalin derivatives. researchgate.net In one such approach, the process is initiated by an aldol condensation, followed by a [4+2] cycloaddition and a concluding olefinic bond rearrangement to yield the final product. researchgate.net The viability of this proposed mechanism was supported by the independent synthesis of the intermediate dienes, which, upon reaction with the dienophile, produced the identical final adducts. researchgate.net

In other synthetic strategies, a Michael-aldol reaction sequence is utilized. core.ac.uk Organocatalytic enantioselective aldol-aldol annulation cascade reactions have been developed to produce highly functionalized decalin derivatives from pyruvate-derived diketoesters and cyclohexane-1,3-dione derivatives. core.ac.uk Mechanistic investigations into these reactions reveal that the initial aldol step can be reversible, while the second aldol annulation is often the rate-limiting and stereochemistry-determining step. nii.ac.jp This control allows for the construction of multiple chiral centers with high diastereo- and enantioselectivity. core.ac.uknii.ac.jp

The table below summarizes findings from a study on a domino Michael/aldol reaction to form a spiro-decalin oxindole (B195798) scaffold, highlighting the optimization of reaction conditions.

Table 1: Optimization of Domino Michael/Aldol Reaction Conditions

Entry Solvent Base (mol %) Yield (%) Diastereomeric Ratio (dr)
1 CH2Cl2 10 6 >99:1
2 Toluene 10 13 >99:1
3 THF 10 11 >99:1
4 CH2Cl2 20 25 >99:1
5 CH2Cl2 30 31 >99:1
6 Toluene 30 50 >99:1

Data sourced from a study on the stereoselective synthesis of spiro-polycyclic oxindoles. nih.gov

The [4+2] cycloaddition, or Diels-Alder reaction, is one of the most powerful and widely used methods for constructing the six-membered rings of the decalin system. rsc.org This pericyclic reaction offers high levels of chemo-, regio-, and stereoselectivity in an atom-economical manner. rsc.org It can be employed in both intermolecular and intramolecular formats to generate the decalin core.

In pathways that combine reaction types, an initial aldol condensation can be used to generate a diene in situ, which then immediately undergoes a [4+2] cycloaddition with a suitable dienophile present in the reaction mixture. researchgate.net This tandem approach is synthetically efficient as both key ring-forming steps occur in the same pot. researchgate.net

The Diels-Alder reaction itself proceeds through a concerted mechanism, forming two new carbon-carbon bonds and up to four stereocenters in a single step. acs.orgnih.gov Enzymes that catalyze these reactions, often referred to as Diels-Alderases or more broadly as [4+2]-cyclases, have been identified in the biosynthetic pathways of many complex natural products containing decalin motifs. nih.govnih.gov These enzymes function by accelerating the cycloaddition and controlling its stereochemical outcome. nih.gov Computational studies using quantum mechanics/molecular mechanics (QM/MM) have shown that in an enzyme environment, the concerted [4+2] Diels-Alder pathway is often favored over stepwise alternatives. acs.org For instance, the enzyme SpnF, involved in spinosyn A biosynthesis, catalyzes a formal [4+2] cycloaddition that proceeds as a concerted Diels-Alder reaction. acs.org

Oxidative and Reductive Transformations of Dione (B5365651) Functionalities

The two ketone groups of decahydronaphthalene-1,8-dione are key functional handles that can be transformed through various oxidative and reductive processes. These transformations are essential for introducing further complexity and for reaching specific synthetic targets.

The dione functionality can be converted into its corresponding bis(enol silyl (B83357) ether), which serves as a versatile intermediate for oxidative transformations. Silyl enol ethers are typically prepared by reacting the ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride or trimethylsilyl iodide, in the presence of a base. nih.govwikipedia.org

A notable transformation is the oxidation of a bis(trimethylsilyloxy)diene precursor, derived from a decalin-dione, to an enedione. nih.gov In one efficient synthetic route, 1,2,3,5,6,7-hexahydro-4,8-di(trimethylsilyloxy)naphthalene was prepared from the corresponding decalin-dione. nih.gov This bis(enol silyl ether) intermediate was then simply exposed to air (O2), leading to its oxidation and the formation of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. nih.gov When the purified bis(enol silyl ether) was used, the conversion was quantitative. nih.gov This reaction is believed to proceed through the enol form of the diketone. nih.govresearchgate.net More generally, the oxidation of silyl enol ethers to α-diketones can be achieved using nitroxyl-radical catalysts with a co-oxidant, representing a metal-free and environmentally conscious approach. organic-chemistry.org

The reduction of the two ketone groups in a decalin-dione to the corresponding diol presents a significant stereochemical challenge. Controlling the stereochemistry of the newly formed hydroxyl groups is critical, and various methods have been developed to achieve high diastereoselectivity.

The borane-mediated reduction of alk-2-yne-1,4-diones in the presence of a chiral oxazaborolidine catalyst has been shown to produce alk-2-yne-1,4-diols with excellent yields and high stereoselectivities (up to 99.9% enantiomeric excess). acs.org This methodology provides a highly stereoselective route to chiral diols from prochiral diketones. acs.org

In the synthesis of complex natural products like andrographolide, the establishment of a trans-decalin skeleton has been achieved via diastereoselective alkene reduction. researchgate.net Hydrogen transfer reduction catalyzed by manganese has also been employed to create trans-decalin systems with specific stereochemistry. researchgate.net The choice of reducing agent and catalyst is paramount in directing the stereochemical outcome of the reduction of diketones within the decalin framework. harvard.edu

Table 2: Stereoselective Reduction of Symmetrical Alk-2-yne-1,4-diones

Substrate (Diketone) Product (Diol) Yield (%) Diastereomeric Ratio (dl:meso) Enantiomeric Excess (ee, %)
R = Ph (R,R)-1a 99 >99:1 99.9
R = 4-MeC6H4 (R,R)-1b 98 >99:1 99.8
R = 4-MeOC6H4 (R,R)-1c 99 >99:1 99.9
R = 4-ClC6H4 (R,R)-1d 99 >99:1 99.8
R = c-C6H11 (R,R)-1e 81 96:4 99.2

Data from a study on oxazaborolidine-mediated reduction. acs.org

Stereochemical Aspects and Control in Decahydronaphthalene 1,8 Dione Chemistry

Isomerism and Diastereomeric Relationships of Decalin-1,8-diones

The core structure of decahydronaphthalene-1,8-dione, also known as decalin-1,8-dione, is built upon the decalin ring system, which consists of two fused cyclohexane (B81311) rings. The fusion of these rings can occur in two primary ways, leading to fundamental stereochemical differences.

Cis- and Trans-Ring Junction Stereochemistry

The two cyclohexane rings in decalin can be fused in either a cis or a trans configuration, giving rise to cis-decalin and trans-decalin, respectively. masterorganicchemistry.com This isomerism is determined by the relative orientation of the hydrogen atoms at the two bridgehead carbons, the carbons shared by both rings. chemistrysteps.com In cis-decalin, the two hydrogens are on the same side of the ring system, while in trans-decalin, they are on opposite sides. masterorganicchemistry.com

These two isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. chemistrysteps.com A crucial distinction is that cis-decalin is conformationally mobile and can undergo a ring-flip, where one chair conformation interconverts into another. masterorganicchemistry.comwikipedia.org In contrast, trans-decalin is conformationally "locked" and cannot undergo a ring-flip due to the geometric constraints of the fused ring system. masterorganicchemistry.com This conformational rigidity makes the trans isomer more stable than the cis isomer due to fewer steric interactions. wikipedia.org

Chiral Centers and Their Genesis

Beyond the cis/trans isomerism of the ring junction, the presence of carbonyl groups at the 1 and 8 positions, along with potential substituents, introduces additional chiral centers. A chiral center is a carbon atom bonded to four different groups, leading to the possibility of enantiomers (non-superimposable mirror images).

In the context of this compound, the carbons at the ring junction (C4a and C8a) and the carbons bearing the keto groups (C1 and C8) can be chiral, depending on the substitution pattern and the ring fusion stereochemistry. The creation of these stereogenic centers is a key challenge in the synthesis of complex molecules containing the decalin-1,8-dione core. Asymmetric synthesis methods are often employed to control the absolute configuration of these chiral centers. scispace.com

Strategies for Enantioselective Synthesis and Desymmetrization

Achieving high levels of stereocontrol in the synthesis of this compound derivatives is crucial for accessing specific isomers with desired properties. Enantioselective synthesis and desymmetrization are powerful strategies to this end.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts, auxiliaries, or reagents that differentiate between the two enantiomeric transition states leading to the product. For instance, catalytic enantioselective formal (4+2) cycloaddition reactions have been developed to construct highly functionalized decalin derivatives with excellent diastereo- and enantioselectivities. researchgate.net These reactions can generate multiple stereogenic centers in a single step. researchgate.net

Desymmetrization is another elegant approach where a prochiral or meso-compound, which has a plane of symmetry, is transformed into a chiral molecule. rsc.orgresearchgate.net For example, the desymmetrization of a meso-decalin derivative can provide access to enantiomerically enriched trans-decalin cores. rsc.org This strategy has been successfully applied in the synthesis of complex natural products. rsc.org One notable method involves the catalytic desymmetrization of C2-symmetric derivatives through an aldol-aldol annulation, affording functionalized decalin derivatives with high enantioselectivity. nii.ac.jp

StrategyDescriptionExample
Enantioselective Synthesis Preferentially forms one enantiomer over the other.Catalytic asymmetric inverse-electron-demand Diels-Alder (IEDDA) reaction of 2-pyrones to synthesize cis-decalins. researchgate.net
Desymmetrization Converts a prochiral or meso-compound into a chiral molecule.Desymmetrization of a meso-decalin core to produce an enantiomerically enriched trans-decalin. rsc.org
Dynamic Kinetic Desymmetrization A prochiral substrate is converted to a chiral product via a reversible formation of intermediates, with one enantiomer of an intermediate reacting faster.Catalytic desymmetrization of C2-symmetric derivatives via aldol-aldol annulation to yield functionalized decalin derivatives. nii.ac.jp

Conformational Analysis and Dynamics of this compound Systems

Conversely, the cis-fused system is more flexible and can undergo a chair-chair interconversion. masterorganicchemistry.com This dynamic process means that substituents on the cis-decalin-1,8-dione framework can exist in either axial or equatorial orientations, which can influence the molecule's reactivity and interactions with other molecules. The conformational analysis of these systems is essential for understanding reaction mechanisms and predicting stereochemical outcomes. scispace.com

Influence of Substituents on Stereochemical Outcomes

The presence of substituents on the this compound skeleton can profoundly influence the stereochemical course of reactions. Substituents can exert steric and electronic effects that favor the formation of one diastereomer or enantiomer over others.

For example, in the intramolecular Diels-Alder (IMDA) reaction of decatrienones, changing the position of a methyl group on the diene moiety can dramatically alter the stereochemical outcome, leading to the exclusive formation of either cis- or trans-decalin derivatives. researchgate.net This highlights the subtle yet powerful role of substituents in directing the stereochemistry of ring formation.

Furthermore, substituents can influence the reactivity of the existing functional groups. For instance, an axial substituent at the 8a-position in a decalin-1,4-dione (B1670449) system was found to exert significant steric hindrance, leading to the selective reduction of the 4-keto group over the 1-keto group. cdnsciencepub.com This demonstrates how a strategically placed substituent can control the regioselectivity and stereoselectivity of a reaction. The development of synthetic methods that can tolerate a wide range of substituents is crucial for the construction of diverse and complex decalin-based molecules. nii.ac.jp

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is a cornerstone technique for elucidating the intricate structural details of decahydronaphthalene-1,8-dione. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allows for the precise assignment of proton and carbon signals, providing insights into the connectivity of atoms and their spatial relationships. This is crucial for determining the specific isomer and conformation of the molecule.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a series of multiplets in the upfield region, typically between 1.0 and 3.0 ppm, corresponding to the aliphatic protons of the decalin ring system. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing ketone groups and their stereochemical orientation (axial or equatorial). Protons alpha to the carbonyl groups are expected to be deshielded and appear at the lower field end of this range. The integration of the signals would confirm the presence of the 14 protons in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The most downfield signals in the spectrum would correspond to the carbonyl carbons (C=O) of the dione (B5365651), typically appearing in the range of 200-220 ppm. The remaining eight aliphatic carbon signals would be observed in the upfield region, generally between 20 and 60 ppm. The precise chemical shifts would depend on the specific stereoisomer (cis or trans) of the decalin ring fusion.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Chemical Shift (ppm) | Proton Type | | ~2.0 - 2.8 | Protons α to carbonyl groups | | ~1.2 - 2.0 | Other methylene (B1212753) and methine protons |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Chemical Shift (ppm) | Carbon Type | | ~208 - 215 | C=O (Ketone) | | ~30 - 50 | Carbons α to carbonyl groups | | ~20 - 40 | Other aliphatic carbons |

Note: The data in the tables are predicted values based on general principles of NMR spectroscopy for similar structural motifs and are not from experimental measurements of this compound.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. This allows for the tracing of the proton connectivity throughout the two six-membered rings, helping to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity around the carbonyl groups and the ring junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for determining the relative stereochemistry, such as the cis or trans fusion of the decalin rings. For instance, in a cis-decalin system, NOE correlations would be observed between the angular proton and protons on the same face of the ring system.

Through the combined analysis of these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information, particularly for studying crystalline forms of this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of solid samples, providing insights into the molecular conformation and packing in the crystalline state. This can be especially useful for distinguishing between different polymorphic forms of the compound.

X-ray Crystallography for Definitive Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial coordinates of each atom in the molecule.

This technique would definitively establish:

The exact bond lengths and angles.

The conformation of the two six-membered rings (e.g., chair, boat, or twist-boat).

The stereochemistry at all chiral centers, including the configuration of the ring junction (cis or trans).

The packing of the molecules in the crystal lattice.

Although no specific crystal structure data for this compound is publicly available in the search results, the crystal structure of related decalin derivatives has been determined, demonstrating the utility of this technique for such bicyclic systems. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) in Complex Structure Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. For this compound, with a molecular formula of C₁₀H₁₄O₂, HRMS would provide an exact mass measurement.

Computational and Theoretical Studies of Decahydronaphthalene 1,8 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of decahydronaphthalene-1,8-dione. A critical aspect of this molecule's chemistry is its tendency to exist in enol or enolate forms, which significantly influences its behavior in reactions.

Calculations can map the electron density distribution, identifying electron-rich and electron-poor regions of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, theoretical studies would focus on the relative stability of its tautomers. The diketone form is in equilibrium with its mono-enol and di-enol forms. DFT calculations can accurately predict the relative energies of these tautomers, providing insight into which form is likely to predominate under given conditions and thus be the active species in a reaction. For instance, the formation of 3-oxoenols is a key step in the derivatization of these diones.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT This table is illustrative, based on typical results for β-dicarbonyl compounds.

Tautomer Calculation Method Basis Set Relative Energy (kcal/mol)
Diketone B3LYP 6-31G(d) 0.00
Mono-enol B3LYP 6-31G(d) -2.5

These calculations help rationalize the molecule's reactivity, such as its propensity to act as a nucleophile at the α-carbon in its enolate form or as an electrophile at the carbonyl carbons.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful method for tracing the step-by-step pathway of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed.

A notable example is the stereoselective reduction of 9-methyl-trans-decalin-1,8-dione by baker's yeast, which yields specific hydroxy-ketone products. While this is a biochemical process, computational modeling can be used to understand the inherent reactivity of the substrate. DFT calculations can model the approach of a hydride equivalent (the reducing agent) to the carbonyl carbons from different faces of the molecule. By finding the transition state structures for these approaches and calculating their activation energies, chemists can predict which diastereomeric product is favored, explaining the stereoselectivity of the reduction.

Similarly, for reactions like aldol (B89426) condensations or Michael additions, which are fundamental to the synthesis of decalin systems, computational studies can:

Identify the rate-determining step of the reaction sequence.

Explain the origins of regio- and stereoselectivity by comparing the energies of competing transition states.

Model the effect of solvents using implicit (e.g., SMD model) or explicit solvent models.

These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Energy Landscape Analysis and Interconversion Barriers

Computational methods are used to perform a systematic conformational search to identify all stable, low-energy conformers. The potential energy surface (PES) can be mapped to understand the relationship between these conformers. The calculations reveal the relative energies of each conformation and, crucially, the energy barriers for interconversion between them. For cis-decalin-1,8-dione, this includes the barrier for the characteristic ring-flipping process. For the rigid trans-isomer, calculations focus on more subtle conformational changes.

Table 2: Illustrative Conformational Analysis of trans-Decalin-1,8-dione This table is a representative example of data obtained from conformational analysis.

Conformer Calculation Method Basis Set Relative Gibbs Free Energy (kcal/mol)
Chair-Chair M06-2X def2-TZVP 0.00
Chair-Twist-Boat M06-2X def2-TZVP +5.8

Understanding the conformational energy landscape is essential because the reactivity of the dione (B5365651) can be dependent on the accessibility of a specific conformation that allows for optimal orbital overlap with an incoming reagent.

Catalyst Design and Optimization Studies via In Silico Methods

In silico studies play a significant role in modern catalyst development, particularly for achieving enantioselectivity in reactions involving prochiral substrates like this compound. Computational modeling allows for the rational design and optimization of catalysts before their synthesis and testing in the lab.

The process typically involves:

Modeling the Catalyst-Substrate Complex: The non-covalent interactions between the substrate (e.g., the enol form of the dione) and the chiral catalyst are modeled. This can involve molecular docking or systematic conformational searches of the complex.

Locating Key Transition States: Researchers calculate the transition state structures for the formation of both possible enantiomeric products.

Predicting Enantioselectivity: The difference in the calculated free energies of activation (ΔΔG‡) for the two competing pathways allows for a prediction of the enantiomeric excess (ee) that can be expected from a given catalyst.

This approach helps identify the specific interactions—such as hydrogen bonds or steric repulsion—that are responsible for stereochemical control. By modifying the catalyst structure in silico (e.g., by changing a substituent) and recalculating the transition state energies, researchers can screen potential catalyst candidates and prioritize the most promising ones for synthesis.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data

Derivatives and Analogues: Synthesis and Reactivity Profiles

Synthesis of Substituted Decahydronaphthalene-1,8-dione Analogues

The synthesis of analogues based on the this compound framework is achieved through various strategic approaches, including cycloaddition reactions, annulations, and multicomponent reactions. These methods allow for the introduction of a wide range of substituents and the creation of diverse molecular architectures.

One prominent method involves aldol-aldol annulation cascade reactions. Catalytic enantioselective formal (4+2) cycloaddition reactions between pyruvate-derived diketoester derivatives and cyclohexane-1,3-dione derivatives can produce highly functionalized decalin structures. core.ac.uk These reactions, often performed with a quinidine-derived catalyst under mild conditions, can generate up to six chiral centers in a single transformation. core.ac.uk Similarly, a catalytic desymmetrization strategy using aldol-aldol annulation on C2-symmetric pyruvate (B1213749) derivatives with cyclohexane-1,3-diones affords functionalized decalin derivatives with high enantioselectivity. nii.ac.jp

Another approach is the base-catalyzed [2+4] cycloaddition of substituted Nazarov reagents with dienophiles like 2-carbomethoxy-2-cyclohexenone. cdnsciencepub.com This method is highly stereoselective, yielding cis-decalins. The stereochemical outcome, whether cis,cis or cis,trans, can be controlled by the choice of reagents and reaction conditions. cdnsciencepub.com

Furthermore, multicomponent reactions provide an efficient route to complex analogues. For instance, N-substituted decahydroacridine-1,8-diones can be synthesized from a diketone (such as dimedone, a cyclohexane-1,3-dione derivative), an aromatic aldehyde, and an aromatic amine or ammonium (B1175870) acetate. sioc-journal.cn These reactions are effectively promoted by deep eutectic solvents (DES), offering high yields under environmentally friendly conditions. sioc-journal.cn

The table below summarizes a selection of synthesized N-substituted decahydroacridine-1,8-dione analogues.

EntryArRProductYield (%)
3a C₆H₅H4a92
3b 4-CH₃C₆H₄H4b89
3c 4-CH₃OC₆H₄H4c91
3d 4-ClC₆H₄H4d88
3e 4-BrC₆H₄H4e87
3f 3-NO₂C₆H₄H4f85
3g C₆H₅C₆H₅4g82
3h 4-CH₃C₆H₄C₆H₅4h83
3i 4-ClC₆H₄C₆H₅4i79
3j 4-BrC₆H₄C₆H₅4j80
3k C₆H₅4-CH₃C₆H₄4k78
3l 4-ClC₆H₄4-CH₃C₆H₄4l75
Data sourced from a study on reactions promoted by deep eutectic solvents. sioc-journal.cn

Functionalization Strategies of the this compound Core

Functionalization of the this compound core is critical for elaborating the scaffold into more complex target molecules. Strategies often involve managing the reactivity of the two ketone groups and the adjacent carbon atoms.

A key strategy is the regioselective protection of one carbonyl group to allow for selective modification of the other. For example, in the synthesis of trans-decalin-based spirocarbocycles, the C8 carbonyl group of the Wieland-Miescher ketone, a related dione (B5365651), was selectively protected as a ketal using ethane-1,2-diol. nih.govacs.org This protection enables subsequent reactions, such as Birch reduction of the enone system, at a different position of the molecule. nih.gov

Another powerful functionalization technique involves the generation of enolates. Kinetic deprotonation of the diketone can form a dianion, which can then be trapped with electrophiles. mdpi.com For example, treating the diketone with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by reaction with N-phenyltrifluoromethane sulfonamide, yields a bis-enol triflate. mdpi.com This transformation converts the carbonyl positions into reactive centers for cross-coupling reactions. mdpi.com

An enantiospecific route to a highly oxygenated decalin core starting from (R)-carvone highlights further functionalization possibilities. nih.gov The synthesis employs an Fe(III)-catalyzed intermolecular reductive olefin coupling followed by a Dieckmann condensation. nih.gov The resulting bicyclic diketone can then undergo further modifications, such as reductive deoxygenation of an epoxide to form an enone, which can then be selectively oxidized at different methylene (B1212753) positions. nih.gov

Reactivity of Modified this compound Systems

Once the this compound core is modified, it exhibits unique reactivity that can be harnessed for further molecular construction.

A significant reaction pathway for modified decalin diketones is the Norrish-Yang photocyclization. nih.gov In a diastereoselective synthesis of spirocarbocycles, a trans-decalin-substituted-2,3-butanedione undergoes a Norrish-Yang reaction upon exposure to daylight. nih.govacs.org This reaction proceeds via a 1,4-diradical intermediate formed through a conformationally controlled, hydrogen-bonding-promoted 1,5-hydrogen atom transfer, leading to the formation of an α-hydroxyl cyclobutanone-based spirocarbocycle. nih.gov

The functionalization of the dione into a bis-enol triflate opens up reactivity towards transition metal-catalyzed cross-coupling reactions. mdpi.com The triflate groups serve as excellent leaving groups in Suzuki and Sonogashira couplings. This allows for the simultaneous and stereocontrolled introduction of two identical side-chain fragments onto the decalin core, providing a convergent route to symmetrical analogues. mdpi.com

Synthesis of Spirocyclic Decalin-Containing Compounds

A notable application of the reactivity of decalin dione derivatives is the synthesis of spirocyclic compounds, which are important structural motifs in natural products.

The diastereoselective synthesis of trans-decalin-based spirocarbocycles has been achieved through the photocyclization of α-diketones. nih.gov The synthesis begins with the enantioselective preparation of the Wieland-Miescher ketone, which is a tetrahydronaphthalene-dione. nih.govacs.org After regioselective protection of one ketone, the molecule is elaborated through several steps, including a Birch reduction, to install a side chain that is then converted into an α-diketone functionality. nih.gov

The key step is the Norrish-Yang photocyclization of this trans-decalin-substituted α-diketone. nih.govacs.org This intramolecular reaction uses daylight as the energy source and results in the formation of a 2-hydroxy-cyclobutanone ring fused in a spirocyclic fashion to the decalin core. The reaction is highly diastereoselective, a feature attributed to the influence of the substrate's conformation and the presence of intramolecular hydrogen bonds in the transition state. nih.gov This method provides an effective pathway to spirocarbocycles bearing an all-carbon quaternary stereogenic center. nih.govacs.org

Applications of Decahydronaphthalene 1,8 Dione in Complex Molecule Synthesis

Decahydronaphthalene-1,8-dione as a Versatile Synthetic Intermediate

This compound is a key intermediate in the synthesis of more complex molecules due to its reactive carbonyl groups and fused ring structure. cymitquimica.com The dione (B5365651) functionality allows for a wide array of chemical transformations, enabling chemists to introduce diverse functional groups and build upon the decalin framework. cymitquimica.com This versatility has established this compound as a valuable starting material in various synthetic endeavors, including the preparation of analogues of biologically important molecules. nih.govmdpi.comdntb.gov.ua

Role in Total Synthesis of Natural Products Bearing Decalin Cores

The decalin ring system is a common structural motif found in a vast number of natural products, including terpenoids and polyketides. nih.govrsc.org this compound and its derivatives are instrumental in the synthesis of these complex natural products, providing a reliable scaffold upon which the remainder of the molecule can be constructed. nih.govrsc.org

This compound analogues, such as the Wieland-Miescher ketone, are widely utilized as precursors in the asymmetric synthesis of natural sesquiterpenes and diterpenes. researchgate.net These diketones provide the fundamental decalin core structure that is characteristic of many of these terpenoid compounds. nih.govrsc.org The synthesis of drimane-type sesquiterpenoids, for instance, relies on the construction of a decahydronaphthalene (B1670005) core. beilstein-journals.org

A notable application of this compound is in the synthesis of analogues of Calcitriol (1α,25-dihydroxyvitamin D3). nih.govmdpi.comdntb.gov.ua Researchers have successfully synthesized Calcitriol analogues featuring a trans-fused decalin C,D-core derived from (4aR,8aS)-octahydronaphthalene-1,5-dione, a closely related derivative. nih.govmdpi.comdntb.gov.ua These synthetic routes often involve the transformation of the diketone into a bisenol triflate, which can then undergo coupling reactions to introduce the side-chain and A-ring precursors. nih.govnih.gov

PrecursorTarget Analogue CoreKey ReactionReference
(4aR,8aS)-octahydronaphthalene-1,5-dionetrans-fused decalin C,D-coreSuzuki and Sonogashira couplings nih.govdntb.gov.ua
Crystalline diketone 184Pseudo-S2-symmetrical vitamin D analoguesSuzuki-Miyaura and Sonogashira couplings nih.gov

The synthesis of highly oxygenated decalin derivatives can be achieved using precursors derived from this compound. researchgate.net These highly functionalized decalins are important synthetic targets due to their presence in various biologically active natural products. The strategic placement of oxygen-containing functional groups on the decalin skeleton is crucial for their biological activity. researchgate.net

The decalin ring system is a fundamental structural component of many polyketides and terpenoids. nih.govrsc.org this compound serves as a valuable starting material for the construction of these decalin cores. nih.gov The biosynthesis of many polyketide-derived decalins is proposed to occur via an intramolecular Diels-Alder reaction, a strategy that is also employed in chemical synthesis to construct the decalin framework. nih.govrsc.org Similarly, in terpenoid biosynthesis, carbocation-mediated cyclizations lead to the formation of the decalin ring system. nih.govrsc.org Synthetic chemists have developed biomimetic approaches that mimic these natural cyclization reactions to prepare terpenoid decalin subunits from acyclic precursors. rsc.org

Construction of Polycyclic Scaffolds and Structured Ring Systems

Beyond its role in natural product synthesis, this compound and its derivatives are employed in the construction of a diverse range of polycyclic scaffolds and structured ring systems. nih.govrsc.org The decalin unit can serve as the core of these complex structures, with further annulations and functionalizations leading to the formation of larger, more intricate ring systems. rsc.org For example, the synthesis of spirocarbocycles and other complex polycyclic compounds has been achieved using decalin-based starting materials. acs.org The inherent stereochemistry of the decalin core can be leveraged to control the stereochemical outcome of subsequent reactions, enabling the synthesis of stereochemically rich polycyclic molecules. nih.gov

Biosynthetic Considerations of Decalin Systems

Enzymatic Pathways Leading to Decalin Ring Formation

The decalin moiety found in many natural products can be derived from either a terpene or a polyketide precursor. nih.gov In the context of polyketide-derived decalins, the biosynthetic pathway begins with a Polyketide Synthase (PKS). The PKS, often working with partner enzymes like enoylreductases (ER), assembles a specific skipped polyene precursor. nih.gov

The key step in forming the bicyclic structure is a stereoselective intramolecular Diels-Alder (IMDA) cycloaddition. nih.gov This pericyclic reaction involves a [4+2] cycloaddition between a diene and a dienophile located within the same linear polyketide chain, separated by a linker, to create the characteristic six-membered ring fused system of decalin. nih.govnih.gov Depending on the transition state of the reaction (endo or exo), four distinct stereoisomers of the decalin ring can be formed, leading to either a cis- or trans-fused ring system. nih.govresearchgate.net While biomimetic synthesis has explored these cycloadditions, achieving the high stereoselectivity observed in nature, especially for cis-decalin compounds, remains a significant chemical challenge. nih.gov

Several enzymatic systems have been identified that facilitate this transformation. For instance, in the biosynthesis of the fungal metabolite lovastatin, the LovB PKS enzyme is responsible for the [4+2] cycloaddition that generates the trans-decalin product. whiterose.ac.uk Similarly, the FAD-dependent enzyme PyrE3 has been shown to catalyze the formation of a trans-decalin moiety during the biosynthesis of pyrroindomycin. whiterose.ac.uknih.gov A notable discovery is the enzyme FinI, a pericyclase involved in the biosynthesis of the fungal natural product fischerin, which specifically catalyzes the formation of a cis-decalin ring—a kinetically disfavored outcome that highlights the precise control exerted by enzymes. nih.gov

Role of Diels-Alderases (DAases) in Polyketide Biosynthesis

The enzymatic catalysis of the Diels-Alder reaction has been a subject of intense study, leading to the identification of a class of enzymes known as Diels-Alderases (DAases). nih.govresearchgate.net These enzymes are crucial in the biosynthesis of many complex metabolites by catalyzing the [4+2] cycloaddition to form six-membered rings. nih.gov A survey of microbial secondary metabolites strongly suggests that many compounds with features indicative of a Diels-Alder reaction are formed with the aid of DAases. nih.govresearchgate.net

DAases involved in decalin ring formation exhibit significant diversity. They are often found encoded within biosynthetic gene clusters (BGCs) alongside the core PKS or PKS-nonribosomal peptide synthetase (NRPS) hybrid enzymes. nih.gov Several types of DAases have been characterized based on their structure and mechanism:

Lipocalin-type Enzymes: A number of DAases, such as CghA, Fsa2, MycB, Phm7, and UcsH, belong to the lipocalin family. These enzymes partner with fungal PKSs to stereoselectively produce trans-decalin scaffolds. nih.gov

Methyltransferase (MT)-like Enzymes: Some enzymes with homology to O-methyltransferases have been repurposed as pericyclases. The enzyme FinI, which catalyzes cis-decalin formation, was initially identified as a putative O-methyltransferase but was shown to lack methylation activity, instead facilitating the IMDA reaction. nih.gov

Polyketide Synthases (PKS): In some biosynthetic pathways, a domain within the PKS itself, such as in lovastatin nonaketide synthase (LovB), is proposed to catalyze the decalin-forming cycloaddition. rsc.org

Flavin-Containing Monooxygenases: Solanapyrone synthase (SPS) is another well-studied enzyme. Its primary role appears to be the oxidation of a precursor, which then promotes the subsequent Diels-Alder reaction to form the decalin moiety in solanapyrones. nih.govnih.gov

The critical role of these enzymes is to control the regio- and stereoselectivity of the cycloaddition, ensuring the formation of a specific biologically active isomer from multiple possibilities. nih.govresearchgate.net

Chemo-Biological Characterization of Decalin Natural Products

Natural products containing the decalin motif are widespread in microorganisms, particularly fungi and actinomycetes, and exhibit a remarkable range of biological activities. whiterose.ac.ukrsc.orgresearchgate.net The chemo-biological characterization of these compounds is a critical step in natural product discovery and drug development.

The process typically involves:

Isolation and Purification: The decalin-containing compounds are extracted from microbial cultures and purified using chromatographic techniques.

Structural Elucidation: The precise chemical structure, including the stereochemistry of the decalin ring, is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net

Biological Activity Screening: The purified compounds are tested in various bioassays to determine their biological function.

Decalin-containing natural products have demonstrated a wide array of significant biological activities, making them important leads for therapeutic agents. researchgate.netsemanticscholar.org

Table 1: Examples of Biologically Active Decalin-Containing Natural Products

Compound Source Organism Biological Activity
Lovastatin Aspergillus terreus HMG-CoA reductase inhibitor (cholesterol-lowering) rsc.org
Solanapyrones Alternaria solani Phytotoxic rsc.org
Equisetin Fusarium equiseti HIV-1 integrase inhibitor, antibacterial researchgate.nethkust.edu.hk
Anthracimycin Streptomyces sp. Antibacterial hkust.edu.hk
Fischerin Aspergillus sp. Cytotoxic nih.gov
Spiro-tetronate Antibiotics Streptomyces sp. Antibacterial, anticancer rsc.org
Platensimycin Streptomyces platensis Bacterial fatty acid synthesis inhibitor whiterose.ac.uk

This systematic characterization provides valuable insights into the chemical and biological properties of these complex molecules and guides efforts for the development of new therapeutic agents. hkust.edu.hk

Future Directions and Emerging Research Opportunities

Development of Novel and More Sustainable Synthetic Routes

The creation of complex decalin systems often relies on powerful chemical transformations, but the future necessitates a shift towards more environmentally benign and efficient methodologies. researchgate.net

Current major strategies for constructing the decalin core include:

Diels-Alder Reactions: Both intermolecular and intramolecular versions are highly effective for creating the six-membered rings with good stereoselectivity. rsc.orgresearchgate.net

Anionic and Nucleophilic Cyclizations: These methods are crucial for ring formation, building upon existing carbocyclic frameworks. rsc.orgresearchgate.net

Cation- or Radical-Induced Polyene Cyclizations: Mimicking biosynthetic pathways, these cyclizations can generate complex polycyclic structures. rsc.orgresearchgate.net

Future research will likely focus on enhancing the sustainability of these established routes. Key opportunities include the development of catalytic systems that minimize waste and energy consumption. The exploration of biocatalysis, using enzymes to perform key transformations, presents a significant opportunity for green synthesis. For instance, the enzymatic control of stereochemistry in the biosynthesis of equisetin, which contains a decalin ring, highlights the potential of biocatalytic approaches. nih.gov Furthermore, adapting existing multi-step syntheses to continuous flow processes could improve efficiency, yield, and safety.

Synthetic StrategyPotential for Sustainability Improvement
Diels-Alder ReactionDevelopment of recyclable Lewis acid catalysts; use of water or other green solvents.
Anionic CyclizationUse of catalytic amounts of base; solvent-free or mechanochemical conditions.
Polyene CyclizationDesign of biomimetic catalysts that operate under mild conditions.
BiocatalysisDiscovery or engineering of enzymes for specific decalin ring formation.

Exploration of New Reactivity Modes and Chemical Transformations

The two ketone functionalities of decahydronaphthalene-1,8-dione are primary sites for chemical manipulation. However, exploring reactivity beyond classical carbonyl chemistry is a major frontier. Future research could investigate:

C-H Functionalization: The selective activation and functionalization of C-H bonds adjacent to the carbonyl groups or elsewhere on the decalin scaffold would provide a direct route to novel derivatives, avoiding lengthy protecting group manipulations.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations could unlock new reaction pathways, such as radical additions or cycloadditions, that are not accessible through traditional thermal methods.

Domino and Cascade Reactions: Designing reactions where a single activation event triggers a cascade of bond formations can rapidly increase molecular complexity from the this compound core. rsc.org This approach is highly efficient and atom-economical.

Scaffold for Complex Heterocycles: Using the dione (B5365651) as a starting material for multi-component reactions to build complex heterocyclic systems is a promising avenue. Related dione structures, such as xanthene-1,8(2H)-dione and indane-1,3-dione, have proven to be versatile platforms for generating diverse and biologically active molecules. ijcrt.orgmdpi.com

Advanced Stereochemical Control in Complex Decalin Systems

The stereochemistry of the decalin ring junction (cis or trans) and its substituents is critical, as it dictates the three-dimensional shape and biological activity of the final molecule. chemistnotes.com Achieving precise control over stereoisomers remains a significant challenge. rsc.org

Emerging opportunities in this area include:

Asymmetric Catalysis: The development of new chiral catalysts for key bond-forming reactions, such as the Diels-Alder reaction or Michael additions, is paramount for accessing enantioenriched decalin derivatives. rsc.org

Organocatalysis: Metal-free catalytic systems are increasingly important for sustainable synthesis and can provide unique selectivity in constructing chiral centers within the decalin framework.

Substrate and Reagent Control: A deeper understanding of how the existing stereocenters in a substrate can direct the outcome of subsequent reactions is crucial. Strategies like epimerization to convert a kinetically favored cis-decalin into a thermodynamically more stable trans-decalin are already being employed and can be further refined. rsc.org

Enzymatic Resolution and Desymmetrization: Biocatalytic methods offer exquisite selectivity. Research into enzymes that can selectively react with one enantiomer of a racemic mixture or desymmetrize a meso-decalin derivative could provide efficient access to optically pure compounds. nih.gov The discovery of an enzyme, fsa2, that controls the stereochemistry of a Diels-Alder reaction in biosynthesis points towards the potential of harnessing nature's catalysts. nih.gov

Stereocontrol StrategyKey Research Focus
Asymmetric CatalysisDesign of novel chiral Lewis acids and transition metal complexes.
OrganocatalysisDevelopment of new chiral amine, phosphine, or carbene catalysts.
Substrate ControlUnderstanding conformational preferences and directing group effects. acs.org
BiocatalysisEnzyme discovery and protein engineering for specific decalin transformations.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is transforming how chemical research is conducted. For this compound and its derivatives, this integration is a key area for future development.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict product distributions. This insight can help rationalize experimental observations and guide the optimization of reaction conditions. For example, computational studies have been used to understand the tautomeric forms and reaction mechanisms of related heterocyclic systems. researchgate.netresearchgate.net

Predicting Stereoselectivity: Computational models can predict the facial selectivity of reactions like the Diels-Alder cycloaddition, helping in the rational design of chiral dienophiles, dienes, or catalysts to achieve a desired stereochemical outcome. nih.gov

In Silico Design of Novel Derivatives: Molecular modeling can be used to design new derivatives of this compound with specific electronic or steric properties for applications in materials science or as intermediates for pharmacologically active molecules.

Spectroscopic Analysis: Computationally predicted NMR spectra, vibrational frequencies, and other spectroscopic properties can be compared with experimental data to confirm the structure and stereochemistry of newly synthesized compounds.

By combining predictive computational modeling with targeted experimental validation, researchers can accelerate the discovery of new synthetic routes, novel reactions, and functional molecules based on the this compound scaffold.

Q & A

Basic: What are the recommended synthetic routes for Decahydronaphthalene-1,8-dione, and what critical parameters influence yield?

Methodological Answer:
this compound can be synthesized via cyclocondensation or multicomponent reactions, leveraging methodologies adapted from structurally related diones. For instance, alkylation of hydantoins under phase-transfer catalysis (PTC) conditions has been shown to yield bicyclic diones, with reaction parameters such as molar ratios (e.g., 2:1 for dibromopropane) and temperature (0–6°C for stability) being critical for regioselectivity and yield optimization . Additionally, stereochemical control during cyclization steps—using precursors like octahydronaphthalene-1,5-dione—requires careful monitoring of reaction intermediates via thin-layer chromatography (TLC) or NMR to prevent side-product formation .

Advanced: How can researchers resolve contradictions in metabolic pathway data for polycyclic diones like this compound?

Methodological Answer:
Contradictions in metabolic data often arise from differences in cell-specific enzymatic activity or analytical sensitivity. A validated approach involves:

  • Comprehensive metabolite profiling : Use high-resolution HPLC-UV-RAM coupled with LC-MS/MS to detect and quantify metabolites, including conjugates (e.g., glutathione or N-acetylcysteine adducts) .
  • Synthetic standards comparison : Validate suspected metabolites (e.g., methylated or hydroxylated derivatives) by co-elution with chemically synthesized reference compounds .
  • Cell-line specificity studies : Compare metabolic outcomes across multiple cell models (e.g., A549, H358, HBEC-KT) to identify tissue-specific enzymatic contributions .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • Mass spectrometry (MS) : Electron ionization (EI)-MS provides structural fingerprints, with spectral libraries (e.g., NIST) aiding in compound identification .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and hydrogenation patterns, particularly for distinguishing between cis/trans isomers in the decahydronaphthalene backbone .
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and hydrogen-bonding interactions critical for stability assessments .

Advanced: What strategies optimize the regioselectivity in functionalizing this compound?

Methodological Answer:
Regioselective functionalization requires:

  • Protecting group strategies : Temporarily block reactive sites (e.g., ketones) using borane adducts (e.g., Naphthalene-1,8-diaminatoborane) to direct alkylation or hydroxylation to specific positions .
  • Catalytic control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics and selectivity in biphasic systems .
  • Computational modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps and transition-state energetics .

Safety: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified face shields, gloves (e.g., nitrile), and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for all synthesis steps to minimize inhalation risks, particularly during solvent evaporation .
  • Waste management : Segregate aqueous and organic waste streams to avoid incompatible reactions (e.g., with strong oxidizers) .

Data Analysis: How should researchers approach conflicting data in the environmental stability of this compound derivatives?

Methodological Answer:

  • Controlled degradation studies : Expose derivatives to UV light, humidity, and varying pH conditions while tracking decomposition via LC-MS/MS to identify degradation pathways .
  • Cross-lab validation : Replicate experiments using standardized protocols (e.g., OECD guidelines) to isolate methodological variables .
  • Quantum mechanical modeling : Predict environmental persistence using QSPR (Quantitative Structure-Property Relationship) models based on substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.